molecular formula C19H22FN5O2S B5623414 N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide

N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B5623414
M. Wt: 403.5 g/mol
InChI Key: GHKDNAAYGGKDDX-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest due to its complex structure and potential biological activities. Its synthesis involves multiple steps, requiring precise control over reaction conditions to achieve the desired product.

Synthesis Analysis

The synthesis of similar sulfonamide-derived compounds involves nucleophilic substitution reactions, cyclization, and the use of transition metal complexes. These compounds are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, indicating the importance of these techniques in confirming the structure of the synthesized compound (Chohan & Shad, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed using X-ray diffraction, which provides detailed information on the geometry and bonding environment. The structure can significantly impact the compound's reactivity and interaction with biological targets (Chohan & Shad, 2011).

Chemical Reactions and Properties

Sulfonamide compounds can undergo various chemical reactions, including displacement reactions, cyclization, and oxidation. The reactivity can be influenced by the presence of functional groups and the molecular structure. These reactions are crucial for modifying the compound to achieve desired properties and biological activities (Egolf & Bilder, 1994).

properties

IUPAC Name

N-[1-(4-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2S/c1-19(2)8-16(23-28(26,27)18-11-24(3)12-21-18)15-10-22-25(17(15)9-19)14-6-4-13(20)5-7-14/h4-7,10-12,16,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKDNAAYGGKDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CN(C=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-imidazole-4-sulfonamide

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